1-Methylsulfonylpyrrol-3-amine;hydrochloride

Description

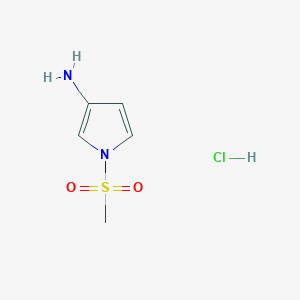

1-Methylsulfonylpyrrol-3-amine hydrochloride (CAS: 1190044-27-9) is a heterocyclic organic compound with the molecular formula C₅H₁₃ClN₂O₂S and a molecular weight of 200.68 g/mol. Structurally, it consists of a five-membered pyrrolidine ring substituted with a methylsulfonyl (-SO₂CH₃) group at position 1 and an amine (-NH₂) group at position 3, forming a hydrochloride salt (Fig. 1). The methylsulfonyl group is electron-withdrawing, influencing the compound’s electronic properties and reactivity, while the hydrochloride salt enhances its solubility in polar solvents like water .

Properties

IUPAC Name |

1-methylsulfonylpyrrol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S.ClH/c1-10(8,9)7-3-2-5(6)4-7;/h2-4H,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZRQEHCWLKCOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C=CC(=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylsulfonylpyrrol-3-amine;hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 1-methylsulfonylpyrrole with ammonia in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, with the temperature maintained at around 25-30°C. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of 1-Methylsulfonylpyrrol-3-amine;hydrochloride may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include steps such as solvent extraction and distillation to remove impurities and isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1-Methylsulfonylpyrrol-3-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions under an inert atmosphere.

Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methylsulfonylpyrrol-3-amine;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methylsulfonylpyrrol-3-amine;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| 1-Methylsulfonylpyrrol-3-amine HCl | C₅H₁₃ClN₂O₂S | 200.68 | -SO₂CH₃, -NH₂ | Neurological drug intermediates |

| 1-Methyl-1H-pyrrol-3-amine HCl | C₅H₉ClN₂ | 132.59 | -CH₃, -NH₂ | Agrochemicals |

| (S)-1-Methylpyrrolidin-3-amine HCl | C₅H₁₃ClN₂ | 132.59 | -CH₃, -NH₂ (S-configuration) | Chiral synthesis |

| 1-((2-Nitrophenyl)sulfonyl)pyrrolidine-3-amine HCl | C₁₀H₁₄ClN₃O₄S | 308.76 | -SO₂C₆H₃(NO₂), -NH₂ | Photodynamic therapy |

| TP-238 Hydrochloride | C₂₂H₃₀ClN₆O₃S | 458.58 | Pyrimidine-pyrazole hybrid | Autoimmune disease targets |

Table 2. Reactivity and Solubility

| Compound | Electron Effects | Aqueous Solubility | Stability |

|---|---|---|---|

| 1-Methylsulfonylpyrrol-3-amine HCl | Strongly electron-withdrawing | High | Stable |

| 1-Methyl-1H-pyrrol-3-amine HCl | Mildly electron-donating | Moderate | Sensitive to oxidation |

| [1-(Methylsulfonyl)piperidin-3-yl]methylamine HCl | Moderate electron-withdrawing | High | Hygroscopic |

Biological Activity

1-Methylsulfonylpyrrol-3-amine; hydrochloride is a compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with structurally similar compounds.

Chemical Structure and Properties

1-Methylsulfonylpyrrol-3-amine; hydrochloride features a pyrrolidine ring with a methylsulfonyl group, contributing to its reactivity and biological interactions. The molecular formula and structure suggest that it may engage in various biochemical pathways, making it a candidate for further study in medicinal chemistry.

The biological activity of 1-Methylsulfonylpyrrol-3-amine; hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that the compound may exhibit anti-inflammatory and analgesic properties. The exact mechanisms are still under investigation, but they likely involve modulation of inflammatory pathways and pain signaling mechanisms.

Interaction Studies

Research has indicated that 1-Methylsulfonylpyrrol-3-amine; hydrochloride may bind to various receptors or enzymes, influencing their activity. Such interactions are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound. For instance, studies have shown varying binding affinities with targets relevant to pain and inflammation management.

Biological Activities

1-Methylsulfonylpyrrol-3-amine; hydrochloride has been investigated for several potential biological activities:

- Anti-inflammatory Effects : Initial findings suggest that this compound may reduce inflammation through inhibition of pro-inflammatory cytokines.

- Analgesic Properties : The compound shows promise in alleviating pain, potentially through central nervous system pathways.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 1-Methylsulfonylpyrrol-3-amine; hydrochloride, it is beneficial to compare it with other structurally similar compounds. The following table summarizes key features:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 3-(methylsulfonyl)-1-propanamine hydrochloride | 157825-88-2 | Exhibits different solubility properties |

| (3-Methanesulfonylpropyl)(methyl)amine hydrochloride | Not listed | Potentially higher potency in anti-inflammatory assays |

| 5-Amino-6-Methyl-1H-Indazole Hydrochloride | 1341038-84-3 | Different core structure but similar biological activity |

This comparison highlights the unique methylsulfonyl substitution on the pyrrolidine ring of 1-Methylsulfonylpyrrol-3-amine; hydrochloride, which may influence its biological activity differently from other similar compounds.

Case Studies and Research Findings

While comprehensive clinical data on 1-Methylsulfonylpyrrol-3-amine; hydrochloride remains limited, several case studies have explored its effects in specific contexts, particularly in animal models. These studies often focus on:

- Pain Management : Evaluating the efficacy of the compound in reducing pain responses in rodent models.

- Inflammation Reduction : Investigating changes in inflammatory markers following administration of the compound.

For example, one study demonstrated significant reductions in inflammatory cytokines following treatment with 1-Methylsulfonylpyrrol-3-amine; hydrochloride in a controlled animal model, suggesting its potential as an anti-inflammatory agent.

Future Directions

The exploration of 1-Methylsulfonylpyrrol-3-amine; hydrochloride's biological activity is still in its early stages. Future research should focus on:

- Mechanistic Studies : Further elucidation of the pathways through which this compound exerts its effects.

- Clinical Trials : Initiating trials to assess safety and efficacy in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.